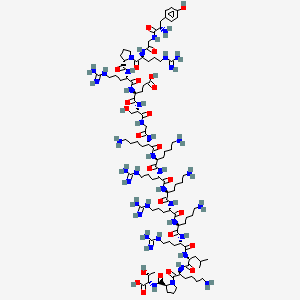![molecular formula C17H14ClNO2 B599575 trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 129385-59-7](/img/structure/B599575.png)
trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Descripción general
Descripción
This compound, also known as (3aR,12bR)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo [2,3:6,7]oxepino [4,5-c]pyrrol-1-one, has a molecular weight of 299.76 . It is a decomposition compound of Org 5222, a potential antipsychotic compound .
Molecular Structure Analysis
The IUPAC name for this compound is (3aR,12bR)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo [2,3:6,7]oxepino [4,5-c]pyrrol-1-one . The InChI code is 1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14 (11)21-15-7-6-10 (18)8-12 (15)16 (13)17 (19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.623, a molar refractivity of 80.588 cm³, a molar volume of 228.59 cm³, a polarizability of 31.948×10⁻²⁴ cm³, a surface tension of 47.505 dyne/cm, and a density of 1.311 g/cm³ .Aplicaciones Científicas De Investigación
Environmental and Health Impacts of Related Chemical Families
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds occur as contaminants in brominated flame retardants and are produced during combustion of these chemicals. They have been found to induce hepatic aryl hydrocarbon hydroxylase and cause wasting and thymic atrophy in rats and guinea pigs. The biological effects of these compounds are similar to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), suggesting potential environmental and health impacts from exposure (Mennear & Lee, 1994).
Parabens in Aquatic Environments : Parabens, used as preservatives in various products, have been identified as emerging contaminants with weak endocrine-disrupting capabilities. Their ubiquity in surface water and sediments points to widespread environmental distribution, suggesting the need for further research into their effects and degradation products (Haman et al., 2015).
Polychlorinated Dibenzo-p-dioxins and Dibenzofurans : The formation, chlorination, dechlorination, and destruction of these compounds have been extensively studied due to their extreme toxicity and environmental persistence. Understanding the mechanisms behind their environmental behavior could provide insights into managing and mitigating their impacts (Altarawneh et al., 2009).
Organophosphorus Azoles : The stereochemical structure and reactivity of organophosphorus azoles have been studied using NMR spectroscopy and quantum chemistry. This research provides insights into the chemical behavior of complex molecules with potential applications in various fields (Larina, 2023).
Propiedades
IUPAC Name |
(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVAHYYJVOIIB-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335230 | |
| Record name | Trans-(+/-)-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1h-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
CAS RN |
129385-59-7 | |
| Record name | Trans-(+/-)-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1h-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-(+/-)-11-Chloro-2,3,3a,12b-Tetrahydro-2-Methyl-1h-Dibenz[2,3:6,7]Oxepino[4,5-C]Pyrrol-1-One | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)




